2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-6-chloro-2-fluorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
p-Toluenesulfonic acid or sulfuric acidSolvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to alter the oxidation state of the phenyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of substituted phenyl dioxolanes.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of dehalogenated phenyl dioxolanes.
Scientific Research Applications
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenyl)methanol
- 3-Bromo-5-chlorosalicylaldehyde
- 2-Bromo-3-nitrobenzoic acid
Uniqueness
2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane is unique due to the combination of its dioxolane ring and the specific pattern of halogen substitution on the phenyl ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(3-bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNXMVHVZCEFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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